
3-Chloro-2-methylpropanoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-2-methylpropanoyl chloride is an organic compound with the molecular formula C₄H₆Cl₂O. It is also known by other names such as 3-chloro-2-methylpropionyl chloride and 2-methyl-3-chloropropionyl chloride . This compound is a colorless liquid and is primarily used as an intermediate in organic synthesis.
Métodos De Preparación
3-Chloro-2-methylpropanoyl chloride can be synthesized through various methods. One common synthetic route involves the chlorination of 2-methylpropanoic acid using thionyl chloride or phosphorus trichloride as chlorinating agents . The reaction typically occurs under reflux conditions, and the product is purified through distillation.
Industrial production methods often involve the use of large-scale chlorination reactors where 2-methylpropanoic acid is continuously fed and reacted with chlorine gas in the presence of a catalyst . The resulting this compound is then separated and purified through distillation.
Análisis De Reacciones Químicas
3-Chloro-2-methylpropanoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 3-chloro-2-methylpropanoic acid.
Reduction: It can be reduced to 3-chloro-2-methylpropanol using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include bases like triethylamine for substitution reactions and acidic or basic aqueous solutions for hydrolysis . Major products formed from these reactions include amides, esters, thioesters, and carboxylic acids .
Aplicaciones Científicas De Investigación
3-Chloro-2-methylpropanoyl chloride has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Polymer Chemistry: It is employed in the preparation of polymeric materials through reactions with monomers.
Biological Studies: It is used in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Industrial Applications: It is utilized in the production of specialty chemicals and as a reagent in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of 3-chloro-2-methylpropanoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles to form acyl derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions. For example, in biological systems, it can acylate amino groups in proteins, leading to modifications that affect protein function .
Comparación Con Compuestos Similares
3-Chloro-2-methylpropanoyl chloride can be compared with other similar compounds such as:
2-Chloro-2-methylpropanoyl chloride: Similar in structure but with the chlorine atom on the second carbon instead of the third.
3-Chloropropionyl chloride: Lacks the methyl group on the second carbon.
Isobutyryl chloride: Has a similar branched structure but without the chlorine atom.
The uniqueness of this compound lies in its specific reactivity due to the presence of both the chlorine atom and the methyl group, which influence its chemical behavior and applications .
Propiedades
Número CAS |
7623-10-1 |
|---|---|
Fórmula molecular |
C4H6Cl2O |
Peso molecular |
140.99 g/mol |
Nombre IUPAC |
3-chloro-2-methylpropanoyl chloride |
InChI |
InChI=1S/C4H6Cl2O/c1-3(2-5)4(6)7/h3H,2H2,1H3 |
Clave InChI |
REBZXOIBOIJEAU-UHFFFAOYSA-N |
SMILES canónico |
CC(CCl)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


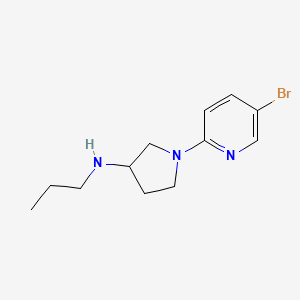
![2-{2-[(Difluoromethyl)sulfanyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13889809.png)
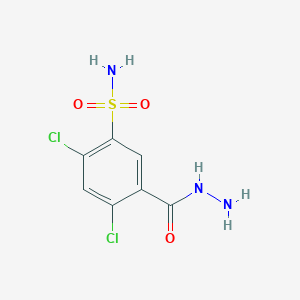
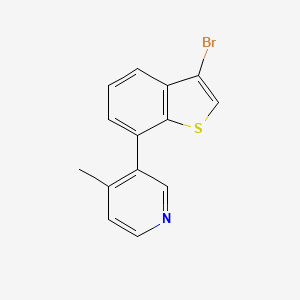
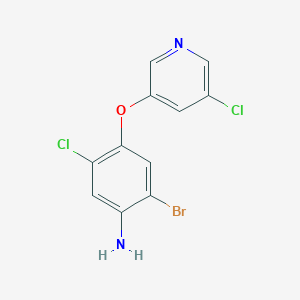
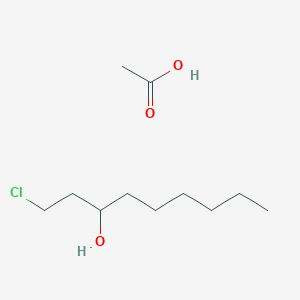
![8-(1H-indol-4-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13889845.png)
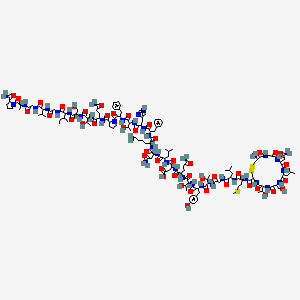
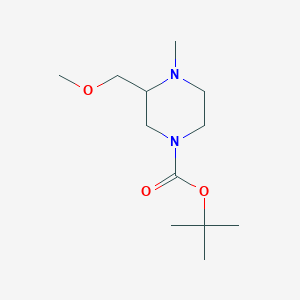
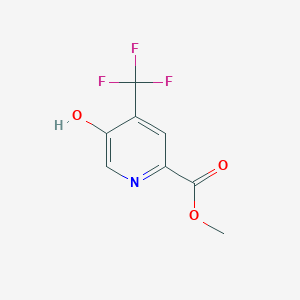
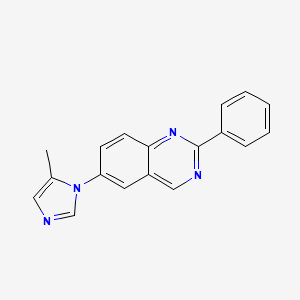
![Methyl (2E)-3-[4-({[2-(2-methyl-1H-indol-3-YL)ethyl]amino}methyl)phenyl]prop-2-enoate hydrochloride](/img/structure/B13889866.png)
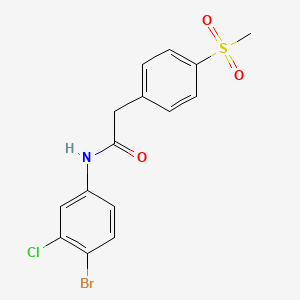
![2-(4-tert-butylphenyl)-N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]acetamide](/img/structure/B13889872.png)
